Cas no 1263181-92-5 (2,2-Difluoro-7-aza-spiro[3.5]nonane)

2,2-Difluoro-7-aza-spiro[3.5]nonane is a fluorinated spirocyclic amine compound characterized by its unique structural features, including a spiro[3.5]nonane core and two fluorine atoms at the 2-position. This configuration imparts enhanced stability and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, while the spirocyclic framework offers steric constraints that can influence selectivity in molecular interactions. Its rigid structure is particularly useful in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators. The compound's synthetic versatility and potential for derivatization make it a promising candidate for advanced research applications.
2,2-Difluoro-7-aza-spiro[3.5]nonane structure
1263181-92-5 structure
Product Name:2,2-Difluoro-7-aza-spiro[3.5]nonane
CAS No:1263181-92-5
MF:C8H13F2N
MW:161.19232916832
CID:1219882
PubChem ID:71302387
Update Time:2025-05-19

2,2-Difluoro-7-aza-spiro[3.5]nonane Chemical and Physical Properties

Names and Identifiers

    • 2,2-Difluoro-7-aza-spiro[3.5]nonane
    • 2,2-difluoro-7-azaspiro[3.5]nonane
    • 2,2-Difluoro-7-aza-spiro[3.5]nonane hydrochloride
    • 2,2-Difluoro-7-azaspiro[3.5]nonane hydrochloride (1:1)
    • SY315912
    • 2,2-DIFLUORO-7-AZASPIRO[3.5]NONANEHCL
    • MFCD18791410
    • CS-0067396
    • 1263181-92-5
    • SCHEMBL16969448
    • CYBQIURZQOPXGG-UHFFFAOYSA-N
    • PB27200
    • AKOS016015782
    • 2,2-Difluoro-7-aza-spiro[...
    • DB-346398
    • 7-Azaspiro[3.5]nonane, 2,2-difluoro-
    • MDL: MFCD18791410
    • Inchi: 1S/C8H13F2N/c9-8(10)5-7(6-8)1-3-11-4-2-7/h11H,1-6H2
    • InChI Key: CYBQIURZQOPXGG-UHFFFAOYSA-N
    • SMILES: FC1(CC2(CCNCC2)C1)F

Computed Properties

  • Exact Mass: 197.07842
  • Monoisotopic Mass: 161.10160574g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

2,2-Difluoro-7-aza-spiro[3.5]nonane Pricemore >>

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2,2-Difluoro-7-aza-spiro[3.5]nonane Suppliers

Amadis Chemical Company Limited
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(CAS:1263181-92-5)2,2-Difluoro-7-aza-spiro[3.5]nonane
Order Number:A1250311
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:27
Price ($):1378
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Additional information on 2,2-Difluoro-7-aza-spiro[3.5]nonane

Exploring the Unique Properties and Applications of 2,2-Difluoro-7-aza-spiro[3.5]nonane (CAS No. 1263181-92-5)

In the realm of advanced organic chemistry, 2,2-Difluoro-7-aza-spiro[3.5]nonane (CAS No. 1263181-92-5) stands out as a structurally intriguing compound with significant potential in pharmaceutical and material science applications. This spirocyclic compound, characterized by its unique aza-spiro core and difluoro substitution, has garnered attention for its versatility in drug discovery and agrochemical research. Its molecular architecture, featuring a 7-aza-spiro[3.5]nonane framework, offers a robust platform for designing novel bioactive molecules.

The growing interest in fluorinated spiro compounds like 2,2-Difluoro-7-aza-spiro[3.5]nonane aligns with current trends in medicinal chemistry, where researchers seek to optimize drug candidates for improved metabolic stability and target selectivity. The presence of fluorine atoms in this compound enhances its lipophilicity and bioavailability, making it a valuable building block for CNS-targeting therapeutics and enzyme inhibitors. Recent studies highlight its potential in addressing challenges related to blood-brain barrier penetration, a hot topic in neurodegenerative disease research.

From a synthetic perspective, CAS 1263181-92-5 represents a fascinating case study in stereoselective fluorination and spirocycle construction. Chemists are particularly interested in its conformational rigidity, which can reduce entropic penalties in molecular recognition processes. This property has sparked discussions in online forums about its potential applications in fragment-based drug design (FBDD), where researchers frequently search for novel scaffolds with defined three-dimensionality.

The compound's relevance extends to materials science, where its spirocyclic architecture shows promise for developing high-performance polymers with enhanced thermal stability. Industry experts searching for heat-resistant additives or specialty monomers often explore such fluorinated spiro structures. Additionally, its potential in liquid crystal formulations has been a subject of recent patent literature, coinciding with the growing demand for advanced display technologies.

Quality control and analytical characterization of 2,2-Difluoro-7-aza-spiro[3.5]nonane present interesting challenges that resonate with current analytical chemistry trends. The compound's spectral fingerprints (particularly in 19F NMR) and chiral separation methods are frequently discussed topics in scientific communities. These discussions often intersect with broader industry concerns about process analytical technology (PAT) and quality by design (QbD) approaches.

Environmental considerations surrounding fluorinated compounds have also shaped research directions for CAS 1263181-92-5. With increasing regulatory focus on sustainable fluorination methods, synthetic chemists are exploring greener routes to such structures. This aligns with frequent search queries about eco-friendly synthesis and green chemistry metrics in pharmaceutical production.

The commercial availability of 2,2-Difluoro-7-aza-spiro[3.5]nonane has expanded its accessibility to researchers worldwide. Suppliers often highlight its utility as a versatile intermediate for structure-activity relationship (SAR) studies, particularly in programs targeting GPCR modulators and kinase inhibitors. These applications connect with trending searches about personalized medicine and targeted therapies in the biopharmaceutical sector.

Looking forward, the scientific narrative around 1263181-92-5 continues to evolve with emerging technologies. Computational chemists are increasingly applying AI-driven molecular modeling to predict its interactions with biological targets, reflecting the broader integration of machine learning in drug discovery. This intersection of traditional synthetic chemistry with cutting-edge computational approaches makes 2,2-Difluoro-7-aza-spiro[3.5]nonane a compelling subject for interdisciplinary research.

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Amadis Chemical Company Limited
(CAS:1263181-92-5)2,2-Difluoro-7-aza-spiro[3.5]nonane
A1250311
Purity:99%
Quantity:1g
Price ($):1378
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